Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenyl-

Catalog No.
S13234443
CAS No.
87948-63-8
M.F
C19H15N5O2
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihyd...

CAS Number

87948-63-8

Product Name

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenyl-

IUPAC Name

N-(4-methylpyridin-2-yl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H15N5O2/c1-13-7-9-20-16(11-13)22-18(25)15-12-21-17-8-10-23(24(17)19(15)26)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,22,25)

InChI Key

HSXMRUFAEKTPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C4=CC=CC=C4

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenyl- is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound exhibits a unique structure characterized by a carboxamide functional group at the 6-position and a 7-oxo substituent, which contributes to its biological activity. The presence of a 4-methyl-2-pyridinyl group and a phenyl group enhances its potential for interaction with biological targets, making it an interesting subject for medicinal chemistry research.

The synthesis of pyrazolo(1,5-a)pyrimidine derivatives often involves multi-step reactions. Key reactions include:

  • Cyclocondensation: This reaction typically occurs between 3-amino-pyrazoles and various electrophiles such as β-dicarbonyl compounds, leading to the formation of the pyrazolo[1,5-a]pyrimidine scaffold .
  • Chlorination: Chlorination reactions using phosphorus oxychloride can introduce halogen substituents into the pyrazolo[1,5-a]pyrimidine structure, which can further undergo nucleophilic substitutions .
  • Amidation: The introduction of carboxamide groups can be achieved through direct amidation reactions involving carboxylic acids and amines under optimized conditions .

Pyrazolo(1,5-a)pyrimidines exhibit significant biological activities, including:

  • Anticancer Properties: Research has shown that various derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB231 . These compounds may inhibit specific enzymes or pathways involved in tumor progression.
  • Enzyme Inhibition: They have been identified as potential inhibitors of various enzymes, including kinases and other targets relevant to cancer and inflammatory diseases .

The synthesis of pyrazolo(1,5-a)pyrimidine derivatives can be accomplished through several methods:

  • Microwave-Assisted Synthesis: This technique has been employed to enhance reaction yields and reduce reaction times. For instance, microwave irradiation coupled with copper catalysis has been used to synthesize glycohybrids derived from pyrazolo[1,5-a]pyrimidines .
  • Multi-Step Synthesis: A typical synthesis might involve the reaction of 5-amino-3-methylpyrazole with diethyl malonate followed by chlorination and subsequent nucleophilic substitutions to yield various derivatives .
  • Direct Amidation: The direct amidation of esters or acids with amines is another efficient method for synthesizing carboxamide derivatives .

Pyrazolo(1,5-a)pyrimidine derivatives have diverse applications in:

  • Medicinal Chemistry: Due to their anticancer and enzyme inhibitory properties, these compounds are being explored as potential therapeutic agents for cancer treatment and other diseases .
  • Material Science: Their unique photophysical properties make them candidates for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials .

Studies on the interactions of pyrazolo(1,5-a)pyrimidine derivatives with biological targets reveal their potential as selective inhibitors. For example:

  • Kinase Inhibition: Some derivatives have shown promise as selective inhibitors of Bruton’s tyrosine kinase, which is crucial in B-cell signaling pathways .
  • Enzyme Binding Studies: Binding affinity studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence their interaction with target enzymes .

Several compounds share structural similarities with pyrazolo(1,5-a)pyrimidine derivatives. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Pyrazolo[3,4-d]pyrimidineContains a different ring systemExhibits distinct biological activities
7-Oxo-pyrazolo[1,5-a]pyrimidineLacks the carboxamide groupKnown for its potent anticancer properties
2-Amino-pyrazolo[1,5-a]pyrimidineAmino group at position 2Potential for different enzyme interactions

The uniqueness of pyrazolo(1,5-a)pyrimidine-6-carboxamide lies in its specific substitution pattern that influences its biological activity and interaction profiles compared to other similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

345.12257474 g/mol

Monoisotopic Mass

345.12257474 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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